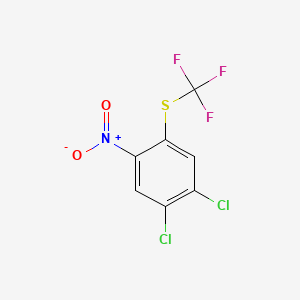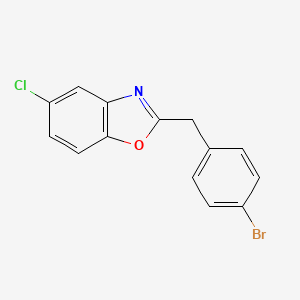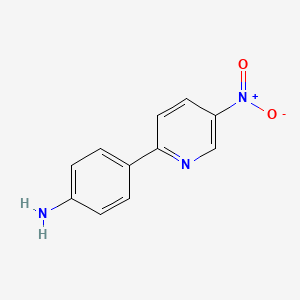
4-(5-Nitropyridin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Nitropyridin-2-yl)aniline is an organic compound that features a nitropyridine moiety attached to an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitropyridin-2-yl)aniline typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of pyridine with nitrogen dioxide (NO₂) in an organic solvent to form nitropyridine. This intermediate can then be reacted with aniline under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes nitration, reduction, and subsequent amination steps, optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Nitropyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed
Reduction: The major product is 4-(5-Aminopyridin-2-yl)aniline.
Substitution: Various substituted aniline derivatives can be formed depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
4-(5-Nitropyridin-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(5-Nitropyridin-2-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound may also interact with nucleic acids and proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with similar structural features but different functional groups.
2-(4-Aminophenyl)-5-nitropyridine: Another nitropyridine derivative with an amino group at a different position.
Uniqueness
4-(5-Nitropyridin-2-yl)aniline is unique due to its specific arrangement of the nitro and aniline groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
102766-77-8 |
|---|---|
Molekularformel |
C11H9N3O2 |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
4-(5-nitropyridin-2-yl)aniline |
InChI |
InChI=1S/C11H9N3O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H,12H2 |
InChI-Schlüssel |
DBHIATIGDZLUSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)
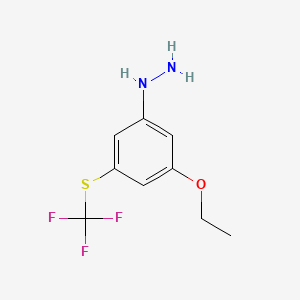
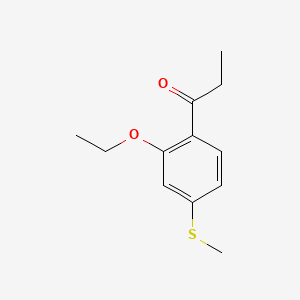

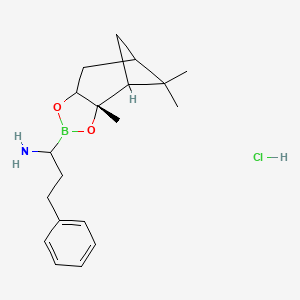

![Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14064527.png)
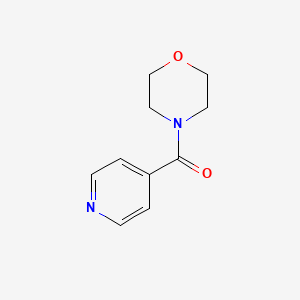


![Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate](/img/structure/B14064540.png)
